1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound with the molecular formula C19H18N2O4 This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Hydroxylation and Methoxylation: The hydroxyl and methoxy groups can be introduced through selective hydroxylation and methoxylation reactions using appropriate reagents such as hydrogen peroxide for hydroxylation and dimethyl sulfate for methoxylation.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as 3-methoxyaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of 1-ethyl-4-hydroxy-2-hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydroquinoline-3-carboxamide
- 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
- 1-ethyl-4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydroquinoline-3-carboxamide
Uniqueness
Compared to similar compounds, 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-21-15-10-5-4-9-14(15)17(22)16(19(21)24)18(23)20-12-7-6-8-13(11-12)25-2/h4-11,22H,3H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZNVXTULOXJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303093-36-9 |
Source
|
Record name | 1-ETHYL-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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